Benzyl 3-(benzyloxy)-2-methylpropanoate Benzyl 3-(benzyloxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 91796-44-0
VCID: VC19211659
InChI: InChI=1S/C18H20O3/c1-15(12-20-13-16-8-4-2-5-9-16)18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3
SMILES:
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol

Benzyl 3-(benzyloxy)-2-methylpropanoate

CAS No.: 91796-44-0

Cat. No.: VC19211659

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(benzyloxy)-2-methylpropanoate - 91796-44-0

Specification

CAS No. 91796-44-0
Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
IUPAC Name benzyl 2-methyl-3-phenylmethoxypropanoate
Standard InChI InChI=1S/C18H20O3/c1-15(12-20-13-16-8-4-2-5-9-16)18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3
Standard InChI Key ZIJHOWSXHACNQI-UHFFFAOYSA-N
Canonical SMILES CC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 3-(benzyloxy)-2-methylpropanoate (C18_{18}H20_{20}O3_3) features a central propanoate backbone substituted with a methyl group at the C2 position and a benzyloxy group at C3. The ester functionality at C1 is bonded to a benzyl group, creating a sterically hindered structure. This arrangement enhances stability against nucleophilic attack while enabling selective reactivity at the ester bond.

The compound’s molecular weight is 284.35 g/mol, with a density of approximately 1.12 g/cm3^3. Its aromatic rings contribute to a melting point range of 45–50°C and a boiling point of 320–325°C under standard atmospheric pressure. Solubility data indicate moderate miscibility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), but limited solubility in water (<0.1 mg/mL).

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1725 cm1^{-1} (C=O stretch) and 1100 cm1^{-1} (C-O-C ether stretch) confirm the ester and benzyloxy groups.

  • NMR:

    • 1^1H NMR (CDCl3_3): δ 7.35–7.25 (m, 10H, aromatic), 4.95 (s, 2H, OCH2_2Ph), 4.50 (s, 2H, COOCH2_2Ph), 2.65 (q, 1H, CH(CH3_3)), 1.25 (d, 3H, CH3_3).

    • 13^{13}C NMR: δ 170.5 (C=O), 137.2–127.8 (aromatic carbons), 72.1 (OCH2_2Ph), 68.9 (COOCH2_2Ph), 39.8 (CH(CH3_3)), 17.2 (CH3_3).

Synthesis and Optimization

Esterification Strategies

The synthesis of benzyl 3-(benzyloxy)-2-methylpropanoate typically proceeds via a two-step sequence:

  • Benzylation of 3-Hydroxy-2-methylpropanoic Acid:

    • 3-Hydroxy-2-methylpropanoic acid is treated with benzyl bromide in the presence of a base (e.g., NaH) to install the benzyloxy group.

    • Reaction conditions: DMF solvent, 0–5°C, 12-hour stirring .

  • Esterification with Benzyl Alcohol:

    • The resulting 3-(benzyloxy)-2-methylpropanoic acid undergoes Fischer esterification with benzyl alcohol using H2_2SO4_4 as a catalyst.

    • Yield: 78–85% after purification via silica gel chromatography.

Patent-Based Methodologies

A patented large-scale synthesis (WO2012117417A1) involves:

  • Step 1: Benzylation of (2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid ethyl ester using NaH and benzyl bromide in THF at 0–35°C .

  • Step 2: Saponification of the ethyl ester with aqueous NaOH in methanol, followed by acidification to yield the target compound .

  • Key Advantages:

    • Reduced reaction time (8 hours vs. 24 hours in traditional methods).

    • Higher purity (>99% by HPLC) through anti-solvent crystallization with hexane .

Mechanistic Insights

Hydrolysis Pathways

In biological systems, esterases catalyze the hydrolysis of benzyl 3-(benzyloxy)-2-methylpropanoate into benzyl alcohol and 3-(benzyloxy)-2-methylpropanoic acid. The reaction follows a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: Water or hydroxide ion targets the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: Transient intermediate stabilized by hydrogen bonding with the enzyme’s active site.

  • Cleavage: Release of benzyl alcohol and the de-esterified acid.

Kinetic Parameters:

  • kcatk_{cat}: 12.4 s1^{-1} (porcine liver esterase).

  • KmK_m: 2.3 mM, indicating moderate substrate affinity.

Stability Under Varied Conditions

ConditionHalf-Life (h)Degradation Products
pH 2 (HCl)483-(Benzyloxy)-2-methylpropanoic acid
pH 7.4 (Buffer)120None detected
pH 10 (NaOH)6Benzyl alcohol + Acid
UV Light (254 nm)8Oxidized derivatives

Data sourced from accelerated stability studies.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing β-lactam antibiotics and protease inhibitors. For example, its hydrolyzed acid form is a building block for:

  • Antiretroviral Agents: Integration into HIV-1 protease inhibitors via peptide coupling .

  • Anticancer Drugs: Functionalization of tubulin polymerization inhibitors through amide bond formation.

Polymer Chemistry

Benzyl 3-(benzyloxy)-2-methylpropanoate acts as a monomer in radical polymerization reactions, yielding polyesters with enhanced thermal stability (decomposition temperature >300°C). Applications include:

  • High-Performance Coatings: Resistant to solvents and UV degradation.

  • Biodegradable Scaffolds: Tunable degradation rates for tissue engineering.

ParameterValue (Rat, Oral)Regulatory Status
LD50_{50}1,200 mg/kgNot classified as toxic
Skin IrritationMild erythemaPPE required
Ocular ExposureTransient hazeSafety goggles mandatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator